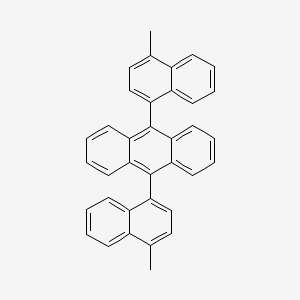
9,10-Bis(4-methylnaphthalen-1-YL)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(4-methylnaphthalen-1-YL)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Its structure consists of an anthracene core substituted at the 9 and 10 positions with 4-methylnaphthyl groups, which enhances its stability and photoluminescence characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-methylnaphthalen-1-YL)anthracene typically involves the Suzuki coupling reaction. This method uses palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired properties of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Bis(4-methylnaphthalen-1-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of nitroanthracenes or halogenated anthracenes.
Applications De Recherche Scientifique
9,10-Bis(4-methylnaphthalen-1-YL)anthracene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9,10-Bis(4-methylnaphthalen-1-YL)anthracene is primarily based on its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved include interactions with other molecules or materials, resulting in the emission of light or generation of reactive oxygen species (ROS) in the case of photodynamic therapy .
Comparaison Avec Des Composés Similaires
9,10-Bis(phenylethynyl)anthracene: Known for its use in lightsticks and as a dopant in OLEDs.
9,10-Diphenylanthracene: Commonly used as a standard in photophysical studies due to its high fluorescence quantum yield.
9,10-Dimethylanthracene: Utilized in triplet-triplet annihilation upconversion systems.
Comparison: 9,10-Bis(4-methylnaphthalen-1-YL)anthracene stands out due to its enhanced thermal stability and photoluminescence properties compared to its analogs. The presence of 4-methylnaphthyl groups at the 9 and 10 positions of anthracene significantly improves its performance in OLEDs and other optoelectronic applications .
Propriétés
Numéro CAS |
885516-13-2 |
|---|---|
Formule moléculaire |
C36H26 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
9,10-bis(4-methylnaphthalen-1-yl)anthracene |
InChI |
InChI=1S/C36H26/c1-23-19-21-33(27-13-5-3-11-25(23)27)35-29-15-7-9-17-31(29)36(32-18-10-8-16-30(32)35)34-22-20-24(2)26-12-4-6-14-28(26)34/h3-22H,1-2H3 |
Clé InChI |
YTSGZCWSEMDTBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C7=CC=CC=C76)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


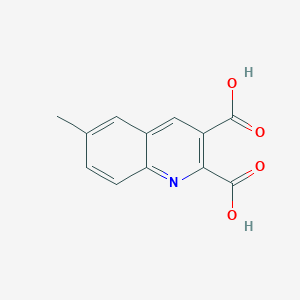
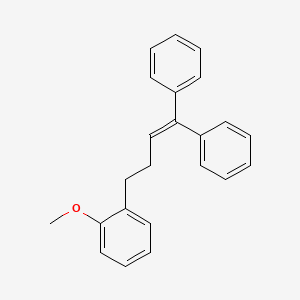
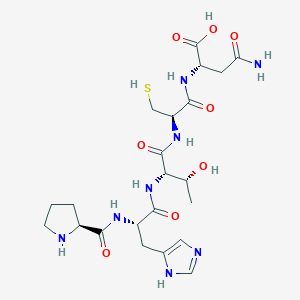
propanedinitrile](/img/structure/B12600860.png)
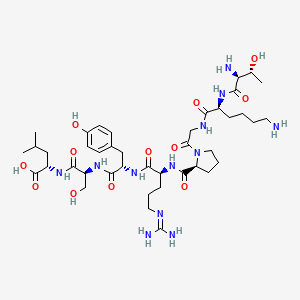
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
silane](/img/structure/B12600896.png)
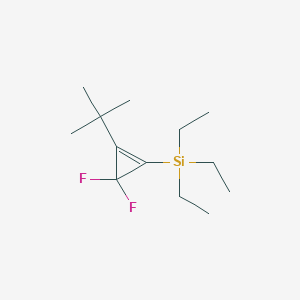
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
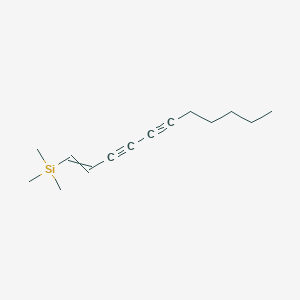
![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)

-lambda~5~-phosphane](/img/structure/B12600929.png)
